N-butyl-5-phenoxy-1-pentanamine
Description
The compound N-butyl-5-phenoxy-1-pentanamine is an organic amine featuring a phenoxy group attached to the fifth carbon of a pentanamine backbone, with an N-butyl substituent. The phenoxy group may confer aromatic interactions, while the aliphatic chain and butylamine moiety could influence solubility, reactivity, or biological activity. However, the lack of direct references in the provided evidence limits a deeper exploration of its properties .
Properties
IUPAC Name |
N-butyl-5-phenoxypentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-2-3-12-16-13-8-5-9-14-17-15-10-6-4-7-11-15/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFCOMWLZZPTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The evidence highlights compounds with structural similarities, though none directly match N-butyl-5-phenoxy-1-pentanamine:
- n-Butylamine (CAS 109-73-9): A simpler primary amine with a linear four-carbon chain. Unlike this compound, it lacks the phenoxy group and extended pentanamine backbone, resulting in lower molecular weight and reduced steric hindrance. Its uses are restricted to non-skin-contact applications due to irritancy risks .
- Phenoxy-acetamido derivatives (e.g., compounds m, n, o in ): These feature phenoxy groups linked to acetamide moieties and complex stereochemical configurations.
Physicochemical and Functional Differences
| Property | This compound | n-Butylamine | Phenoxy-acetamido Derivatives (m, n, o) |
|---|---|---|---|
| Molecular Weight | Not available | 73.14 g/mol | ~600–650 g/mol (estimated) |
| Functional Groups | Phenoxy, primary amine | Primary amine | Phenoxy, amide, tetrahydropyrimidinone |
| Applications | Undocumented | Industrial solvents | Likely pharmacological (e.g., enzyme inhibitors) |
| Safety Concerns | Unknown | Skin irritant | Unreported, but complex structures may pose handling challenges |
Note: Data inferred from structural analysis due to absence of direct references to this compound in evidence.
Pharmacological and Industrial Relevance
- Phenoxy-acetamido derivatives () likely target biological systems (e.g., proteases or receptors) due to their peptidomimetic design and stereochemical complexity .
Limitations of Available Evidence
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